

dezapelisib target binding affinity comparison

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Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

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PI3K Inhibitor Binding Affinity Comparison

The table below summarizes the published binding affinity data for several PI3K inhibitors, which serves as a reference for how **dezapelisib** data would typically be presented. Please note that direct comparisons should be made with caution as data may come from different experimental setups.

Drug Name (Code)	Primary Target(s)	IC50 / Binding Affinity (nM)	Selectivity (fold vs. other isoforms)	Key Experimental Methods	Citations
Alpelisib (BYL719)	PI3K α	4.6 nM	260x vs. PI3K β , 63x vs. PI3K δ , 54x vs. PI3K γ	Enzymatic assays, cell-based proliferation assays	[1]
Idelalisib (CAL-101)	PI3K δ	2.5 nM	330x vs. PI3K α , 230x vs. PI3K β , 36x vs. PI3K γ	Enzymatic assays, molecular docking, MD simulation	[2] [1]

| **Duvelisib (IPI-145)** | PI3K δ / PI3K γ | δ : 2.5 nM γ : 27 nM | 640x vs. PI3K α , 34x vs. PI3K β | Enzymatic assays, MD simulation, umbrella sampling, pharmacophore modeling | [2] [1] [3] | | **Eganelisib (IPI-549)** | PI3K γ | 0.29 nM | >250x vs. Class IA PI3Ks (α , β , δ) | Enzymatic assays, MD simulation, umbrella sampling, binding free energy calculation | [2] [3] | | **Copanlisib (BAY 80-6946)** | Pan-PI3K (Class I) | α : 0.5 nM, δ : 0.7

nM, β : 3.7 nM, γ : 6.6 nM | (Pan-class inhibitor, lower selectivity) | Enzymatic assays, x-ray crystallography | [1] |

Detailed Experimental Protocols

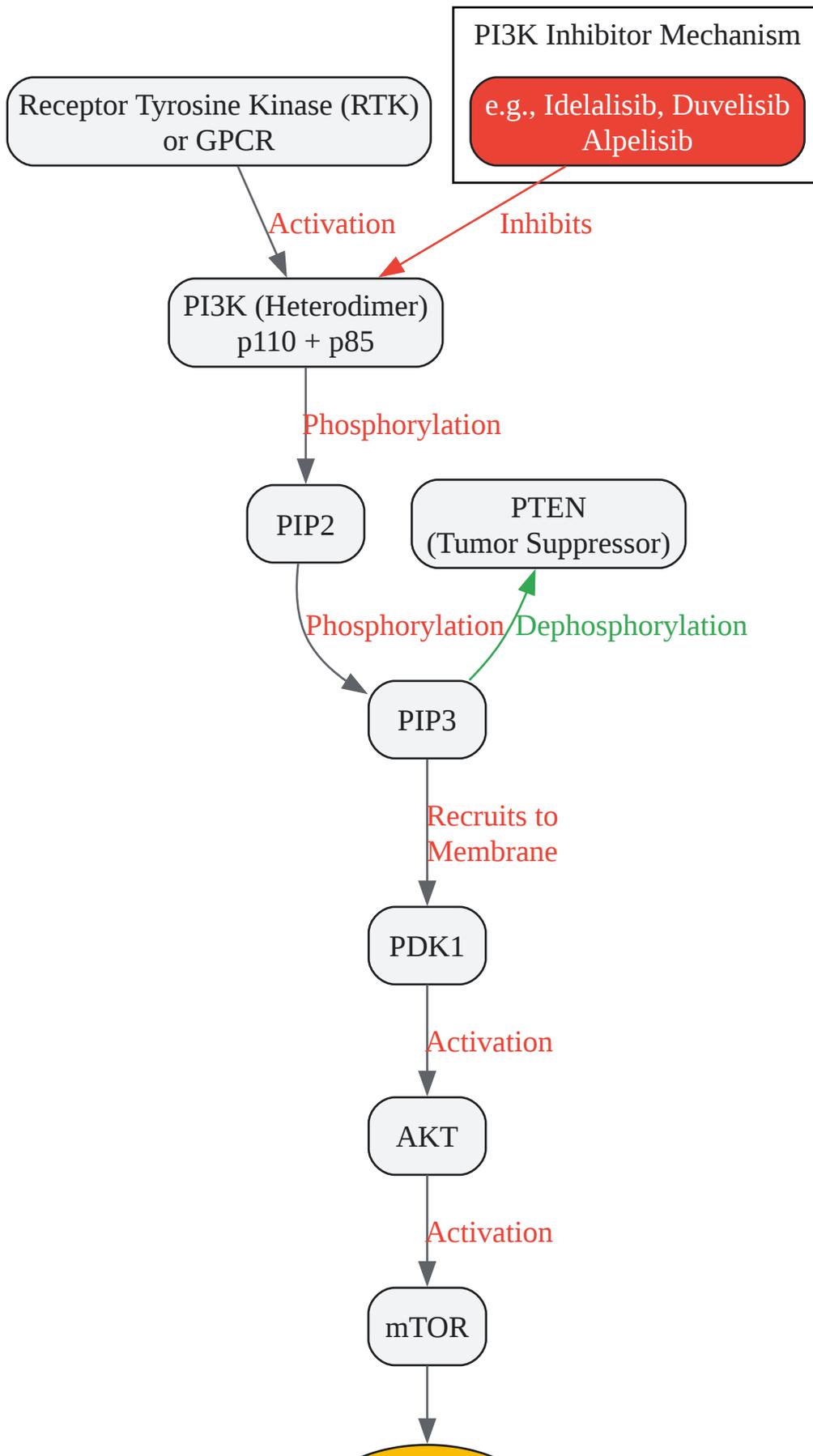
The binding data in the table above is generated through a combination of biochemical, computational, and biophysical techniques. Here are the detailed methodologies for the key experiments cited.

- **Biochemical Enzymatic Assays:** These are the standard for initially determining a compound's half-maximal inhibitory concentration (IC₅₀). **Protocol** involves incubating the recombinant PI3K enzyme with a lipid substrate (PIP₂) and ATP in the presence of varying concentrations of the inhibitor. The production of the product (PIP₃) is measured to determine the percentage of enzyme activity inhibition at each drug concentration, from which the IC₅₀ value is calculated [1].
- **Molecular Dynamics (MD) Simulation:** This computational method provides atomic-level insight into binding stability and mechanisms. **Protocol** typically involves:
 - Building the initial 3D structure of the drug-protein complex, often from docking or crystallography.
 - Solvating the complex in a water box and adding ions to simulate physiological conditions.
 - Running simulations on high-performance computers for hundreds of nanoseconds to track the movement and interaction of atoms over time.
 - Analyzing results by calculating root mean square deviation (RMSD) for stability, root mean square fluctuation (RMSF) for residue flexibility, and specific molecular interactions (hydrogen bonds, hydrophobic contacts) [2] [3].
- **Binding Free Energy Calculation (MM-PBSA/GBSA):** This method quantitatively estimates the strength of the interaction from MD simulation trajectories. **Protocol** uses the Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) approach. It involves calculating the average of energy components—including molecular mechanics energy, electrostatic solvation energy, and non-polar solvation energy—across multiple snapshots from the simulation to produce a final predicted binding free energy value [3].
- **Umbrella Sampling (US):** This advanced simulation technique is used to simulate the dissociation of a drug from its target and calculate the associated energy barrier. **Protocol** involves:

- Defining a "reaction coordinate" (e.g., the distance between the drug and the protein's binding pocket).
- Running a series of simulations where the drug is "pulled" along this coordinate, with each simulation (or "window") restraining the drug at a specific point.
- Using the weighted histogram analysis method (WHAM) to combine data from all windows and reconstruct the potential of mean force (PMF), which gives the binding free energy profile [2].

PI3K-AKT Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the signaling pathway that PI3K inhibitors target, providing context for their therapeutic action.



Cell Growth
Proliferation
Survival

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Guidance for Locating Specific Data on Dezapelisib

To find the specific information you require on **dezapelisib**, I suggest the following avenues:

- **Consult Scientific Databases:** Directly search specialized databases such as **PubMed Central (PMC)**, **Google Scholar**, and the **RCSB Protein Data Bank**. Using precise search terms like "**dezapelisib** binding affinity", "**dezapelisib** IC50", or "**dezapelisib** molecular docking" may yield primary research articles or pre-prints.
- **Check Clinical Trial Registries:** Resources like **ClinicalTrials.gov** may contain pharmacological data in the results or associated publications of trials involving **dezapelisib**.
- **Review Patent Documents:** Pharmaceutical patents often contain detailed experimental data, including biochemical IC50 values and binding constants, to support patent claims.

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References

1. PI3K inhibitors are finally coming of age - PubMed Central [pmc.ncbi.nlm.nih.gov]
2. Exploring PI3Ky binding preference with Eganelisib, ... [sciencedirect.com]
3. Can Duvelisib and Eganelisib work for both cancer ... [pubs.rsc.org]

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